3-Nitro-4-(propylamino)benzoic acid
Overview
Description
4-(n-propyl)amino-3-nitrobenzoic acid is a chemical compound with the molecular formula
C7H6N2O4
. It belongs to the class of synthetic organic compounds and is also known by the synonym “compound 5c” . The compound’s linear structure consists of a benzene ring with an amino group (NH₂) and a nitro group (NO₂) attached at different positions.Preparation Methods
The synthetic routes for 4-(n-propyl)amino-3-nitrobenzoic acid involve chemical transformations. While specific methods may vary, here are some common approaches:
Alkylation: Propylation of the resulting 4-nitrobenzoic acid using propyl halides (e.g., propyl bromide) yields the desired compound.
Industrial production methods typically involve large-scale reactions, optimization, and purification to achieve high yields.
Chemical Reactions Analysis
4-(n-propyl)amino-3-nitrobenzoic acid can undergo various reactions:
Reduction: Reduction of the nitro group to an amino group using reducing agents (e.g., tin and hydrochloric acid) results in 4-(n-propyl)aminobenzoic acid.
Substitution: The benzylic position (next to the amino group) is susceptible to electrophilic substitution reactions.
Major products include the reduced form (4-(n-propyl)aminobenzoic acid) and any substituted derivatives.
Scientific Research Applications
4-(n-propyl)amino-3-nitrobenzoic acid finds applications in:
Medicinal Chemistry: Researchers explore its potential as a building block for drug design due to its structural features.
Biological Studies: It may serve as a probe or substrate in enzyme assays or receptor studies.
Industry: Its derivatives could be used in the synthesis of dyes, pharmaceuticals, or agrochemicals.
Mechanism of Action
The compound’s mechanism of action depends on its specific application. For instance:
- In drug design, it might interact with biological targets (e.g., enzymes, receptors) through hydrogen bonding, π-π interactions, or other forces.
- In enzyme assays, it could serve as a substrate, participating in enzymatic reactions.
Comparison with Similar Compounds
While 4-(n-propyl)amino-3-nitrobenzoic acid is unique due to its specific substitution pattern, similar compounds include other benzoic acid derivatives with amino and nitro groups.
Properties
IUPAC Name |
3-nitro-4-(propylamino)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-2-5-11-8-4-3-7(10(13)14)6-9(8)12(15)16/h3-4,6,11H,2,5H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDGUTHABMXVMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471055 | |
Record name | 3-nitro-4-(propylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60471055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68740-31-8 | |
Record name | 3-nitro-4-(propylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60471055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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